4H-Imidazo[4,5,1-ij]quinolin-2(1H)-one
Description
Structural Classification within Imidazoquinoline Heterocycles
4H-Imidazo[4,5,1-ij]quinolin-2(1H)-one is a tricyclic heterocyclic compound characterized by the fusion of an imidazole (B134444) ring and a quinoline (B57606) ring system. The nomenclature [4,5,1-ij] specifies the precise points of fusion, indicating that the imidazole ring is annulated to the quinoline core across the 4, 5, and 1 positions of the quinoline. This particular arrangement results in a unique, rigid, and planar structure that confers distinct electronic and steric properties.
The broader family of imidazoquinolines can be categorized based on the fusion pattern of the two constituent rings. The most extensively studied isomers include the 1H-imidazo[4,5-c]quinolines. nih.gov Other variations, such as imidazo[4,5-b]pyridines, also exist, highlighting the structural diversity achievable within this class of heterocycles. nih.gov The specific [4,5,1-ij] linkage in the target compound is less common than the [4,5-c] fusion but is a key area of synthetic and medicinal chemistry research. researchgate.net The presence of a ketone group at the 2-position, indicated by "-2(1H)-one," further defines the specific chemical properties and potential reactivity of the molecule.
Table 1: Comparison of Imidazoquinoline Scaffolds
| Scaffold Name | Fusion Pattern | Key Structural Features |
|---|---|---|
| 4H-Imidazo[4,5,1-ij]quinoline | Fused at positions 4, 5, and 1 of the quinoline ring. | Forms a unique tricyclic system with a bridging nitrogen. |
| 1H-Imidazo[4,5-c]quinoline | Fused at the 'c' face (positions 4 and 5) of the quinoline ring. | The most common and widely researched isomer. |
| Imidazo[4,5-b]pyridine | An imidazole ring fused to a pyridine (B92270) ring. | A related scaffold, often studied for similar biological activities. |
Historical Overview of Imidazoquinoline Scaffold Research
The investigation into imidazoquinoline compounds began to gain significant momentum in the 1980s, with early discoveries appearing in the patent literature. nih.gov These molecules were initially identified for their ability to induce interferon-α and other cytokines, pointing to their potent immunomodulatory effects. nih.gov
A landmark development in the history of this scaffold was the discovery and subsequent development of Imiquimod, a 1H-imidazo[4,5-c]quinoline derivative. nih.gov Imiquimod was approved by the U.S. Food and Drug Administration (FDA) in 1997 for topical use, initially for the treatment of basal cell carcinoma. nih.govrsc.org At the time of its approval, its precise mechanism of action was not fully understood.
A pivotal breakthrough occurred in 2002 when researchers definitively linked the immunological activity of imidazoquinolines to their function as agonists for Toll-like receptors (TLRs), specifically TLR7 and TLR8. nih.gov These receptors are crucial components of the innate immune system, recognizing pathogen-associated molecular patterns. acs.org This discovery elucidated how compounds like Imiquimod and a second-generation derivative, Resiquimod, exert their effects by activating immune cells. nih.govacs.org
This understanding spurred extensive research and development, focusing on imidazoquinolines as vaccine adjuvants, and as therapeutic agents for viral infections and various cancers. nih.govnih.gov Much of the subsequent research has involved detailed structure-activity relationship (SAR) studies to synthesize derivatives with optimized potency and selectivity for either TLR7 or TLR8. nih.gov The field continues to evolve, with ongoing efforts to design novel imidazoquinoline-based molecules for a range of therapeutic applications. rsc.org
Table 2: Key Milestones in Imidazoquinoline Research
| Year | Milestone | Significance |
|---|---|---|
| 1980s | First appearance in patent literature. nih.gov | Initial discovery of the scaffold and its immune-stimulating properties. |
| 1997 | FDA approval of Imiquimod. nih.govrsc.org | First therapeutic application of an imidazoquinoline compound. |
| 2002 | Mechanism of action discovered. nih.gov | Linked imidazoquinolines' effects to TLR7 and TLR8 agonism, revolutionizing research in the field. |
| 2000s-Present | Extensive SAR studies and development. nih.govrsc.org | Optimization of derivatives for use as vaccine adjuvants and therapeutics for cancer and infectious diseases. |
Structure
2D Structure
3D Structure
Properties
CAS No. |
83848-83-3 |
|---|---|
Molecular Formula |
C10H8N2O |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-2-one |
InChI |
InChI=1S/C10H8N2O/c13-10-11-8-5-1-3-7-4-2-6-12(10)9(7)8/h1-5H,6H2,(H,11,13) |
InChI Key |
QBRFYQULBWCTPB-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=C3N1C(=O)NC3=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 4h Imidazo 4,5,1 Ij Quinolin 2 1h One and Core Analogues
Classical Synthetic Routes
Traditional approaches to the synthesis of the 4H-Imidazo[4,5,1-ij]quinolin-2(1H)-one core often rely on stepwise procedures involving the formation of the quinoline (B57606) framework followed by the annulation of the imidazole (B134444) ring.
Thermolysis-Based Approaches for Cyclization
Thermal cyclization represents a classical strategy for the formation of heterocyclic rings, driven by heat to induce intramolecular reactions. In the context of fused quinoline systems, thermolysis can be employed to facilitate the final ring-closing step. For instance, precursors containing appropriately positioned reactive groups can undergo intramolecular cyclization when heated in a high-boiling point solvent, such as toluene (B28343) or diphenyl ether. nih.govnih.gov This approach often requires significant thermal energy to overcome the activation barrier for the cyclization.
While direct thermolysis to form the this compound ring is not extensively documented, the principle can be applied to precursors such as N-(quinolin-8-yl)carbamates or related derivatives. Heating these substrates could induce cyclization through the elimination of a small molecule, like an alcohol, to forge the new carbon-nitrogen bond and form the fused imidazolone (B8795221) ring. However, such methods can be limited by low yields and the need for high temperatures, which may not be compatible with sensitive functional groups. nih.gov The efficiency of these thermal reactions can sometimes be improved through the use of microwave irradiation, which offers faster heating and can lead to higher yields in shorter reaction times. nih.gov
Reductive Cyclization Strategies Utilizing Specific Precursors
Reductive cyclization is a powerful strategy for the synthesis of nitrogen-containing heterocycles, particularly when starting from nitroaromatic compounds. This approach involves the chemical reduction of a nitro group to an amine, which then participates in an intramolecular cyclization reaction in the same pot.
A notable application of this strategy for the synthesis of the imidazo[4,5,1-ij]quinoline scaffold starts with 8-nitrotetrahydroquinolines. These precursors can be generated through a multicomponent Povarov reaction. nih.gov The subsequent key step is a microwave-assisted reductive cyclocondensation. In this step, the 8-nitro group is reduced to an 8-amino group, which then condenses with an aldehyde to form the fused imidazole ring. nih.gov Sodium dithionite (B78146) (Na₂S₂O₄) has proven to be an effective and environmentally benign reducing agent for this transformation. nih.gov This two-step sequence, involving a Povarov reaction followed by reductive cyclization, provides a versatile and efficient route to a variety of substituted imidazo[4,5,1-ij]quinolines. nih.gov A similar strategy involves the Zn/H₂O-mediated reductive cyclization of 2-(2-nitrophenyl)-1H-benzo[d]imidazoles with aldehydes, showcasing the broader applicability of this methodology. researchgate.net
| Precursor Type | Key Reaction Steps | Reducing Agent | Advantages |
| 8-Nitrotetrahydroquinolines | 1. Povarov reaction to form precursor. 2. Microwave-assisted reduction of nitro group and condensation with aldehyde. | Sodium Dithionite | Environmentally benign, efficient, good yields. nih.gov |
| 2-(2-Nitrophenyl) heterocycles | Zn-mediated reduction of nitro group followed by intramolecular cyclization with an aldehyde. | Zinc Powder | Utilizes cheap and readily available materials, green protocol. researchgate.net |
Pathways from 2-Aminoquinoline Derivatives
The synthesis of the target compound can be logically envisioned starting from 8-aminoquinoline (B160924) or its tetrahydroquinoline analogue, 8-amino-1,2,3,4-tetrahydroquinoline. These precursors possess the necessary nitrogen nucleophile at the 8-position, which is critical for the formation of the fused imidazole ring. The construction of the 2-oxo-imidazole moiety requires a C1 synthon that can react with both the 8-amino group and the secondary amine at the 1-position of the quinoline ring.
Common reagents for this purpose include phosgene (B1210022), triphosgene (B27547) (a safer, solid equivalent of phosgene), urea (B33335), or their derivatives. nih.govmdpi.com The reaction of an 8-aminoquinoline derivative with phosgene or triphosgene would proceed through an intermediate isocyanate or carbamoyl (B1232498) chloride. This intermediate would then undergo a subsequent intramolecular nucleophilic attack by the nitrogen atom at position 1, leading to cyclization and the formation of the desired this compound ring system.
Alternatively, heating an 8-aminoquinoline precursor with urea offers a phosgene-free method. This reaction typically proceeds with the elimination of ammonia, forming the cyclic urea structure of the imidazolone ring. This classical approach is a well-established method for creating cyclic ureas from diamines.
| Starting Material | Reagent | Key Intermediate | Product |
| 8-Amino-1,2,3,4-tetrahydroquinoline | Phosgene or Triphosgene | Isocyanate / Carbamoyl chloride | This compound |
| 8-Amino-1,2,3,4-tetrahydroquinoline | Urea | N-(1,2,3,4-Tetrahydroquinolin-8-yl)urea | This compound |
Advanced and Multicomponent Synthesis
Modern synthetic organic chemistry emphasizes efficiency, atom economy, and environmental compatibility. Advanced synthetic methodologies like domino reactions and one-pot multicomponent strategies are instrumental in achieving these goals for the construction of complex molecules like this compound.
Domino Reaction Protocols for Fused Systems
Domino reactions, also known as tandem or cascade reactions, involve a sequence of intramolecular transformations where the product of one reaction becomes the substrate for the next. nih.gov This approach avoids the isolation of intermediates, thereby saving time, reagents, and reducing waste. The synthesis of quinoline and its fused derivatives has significantly benefited from the development of domino protocols.
For instance, a domino Knoevenagel–Michael addition–intramolecular cyclization sequence can be used to build complex fused quinoline systems. acs.org Another example is the domino nitro reduction-Friedländer heterocyclization for the preparation of quinolines. nih.gov In the context of the imidazo[4,5,1-ij]quinoline core, a domino sequence could be designed to form multiple rings in a single operation. A process starting with simpler precursors could involve an initial intermolecular reaction followed by a cascade of cyclizations to rapidly assemble the tricyclic framework. For example, a domino Cu-catalyzed amidation/cyclization reaction has been successfully used to synthesize tetrahydroquinolines, demonstrating the power of this approach for building the core quinoline structure. researchgate.net
One-Pot Multicomponent Synthesis Strategies
One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single reaction vessel to form a product that contains portions of all the starting materials. These reactions are prized for their high atom economy and operational simplicity.
The Povarov reaction, a formal aza-Diels-Alder reaction, is a classic example of an MCR used to synthesize tetrahydroquinolines. nih.gov It typically involves an aniline, an aldehyde, and an activated alkene. nih.gov A one-pot Povarov reaction has been employed as the first step in a sequence to produce the 8-nitrotetrahydroquinoline precursors needed for the reductive cyclization synthesis of imidazo[4,5,1-ij]quinolines. nih.gov
Furthermore, other MCRs have been developed for related fused imidazole systems. For example, a one-pot sequential route to synthesize pyrido fused imidazo[4,5-c]quinolines has been developed using a Pictet–Spengler cyclization strategy under microwave assistance. researchgate.net Similarly, one-pot methods are available for the synthesis of benzo nih.govresearchgate.netimidazo[1,2-a]pyrimidin-2-ones and imidazo[1,5-a]pyridines, highlighting the versatility of MCRs in constructing diverse heterocyclic scaffolds. acs.orgnih.govresearchgate.net
Microwave-Assisted Synthetic Enhancements
Microwave irradiation has emerged as a powerful and efficient energy source in organic synthesis, offering significant advantages over conventional heating methods for the preparation of quinoline and its fused heterocyclic analogues. nih.govresearchgate.netbenthamdirect.com This technology facilitates rapid and uniform heating of the reaction mixture, which often leads to dramatic reductions in reaction times, increased product yields, and enhanced purity. benthamdirect.comnih.gov The application of microwave-assisted organic synthesis is considered a green chemistry technique due to its energy efficiency and potential to reduce or eliminate the use of hazardous solvents. researchgate.netbenthamdirect.commdpi.com
In the context of imidazo[4,5,1-ij]quinoline synthesis, microwave assistance is a key component of modern, efficient protocols. For instance, the final step in a novel two-step synthesis of the imidazo[4,5,1-ij]quinoline core involves a microwave-assisted reductive cyclocondensation. rsc.org This approach not only accelerates the reaction but also aligns with the principles of environmentally benign chemistry. The use of microwave irradiation has been successfully applied to a variety of reactions for constructing quinoline-based scaffolds, including multicomponent reactions, cyclization, and condensation reactions. acs.orgnih.gov For example, a one-pot, three-component procedure to create quinoline-hybrid dihydropyridopyrimidines and dihydropyrazolopyridines proceeds efficiently under microwave irradiation in DMF. acs.org
The benefits of microwave assistance are clearly demonstrated when compared to traditional synthetic methods. nih.gov As shown in the table below, the Skraup synthesis of a quinoline derivative, a reaction known for its harsh conditions, shows a significant decrease in reaction time when performed under microwave irradiation, even if the yield is not substantially improved. nih.gov
| Method | Reaction Time | Yield (%) |
|---|---|---|
| Microwave-Assisted Synthesis | 10 minutes | 40 |
| Conventional Heating | 3 hours | 42 |
This demonstrates the potential of microwave technology to significantly expedite the synthesis of complex heterocyclic systems like this compound and its analogues, making it a valuable tool for medicinal and process chemists. nih.govbenthamdirect.com
Environmentally Benign Synthetic Approaches
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of pharmaceuticals and complex organic molecules. ejcmpr.comjddhs.comresearchgate.net For the synthesis of imidazo[4,5,1-ij]quinolines, a novel, diastereoselective, and environmentally benign two-step diversity-oriented synthesis has been developed. rsc.org This methodology provides a sustainable alternative to traditional synthetic routes, emphasizing mild reaction conditions, energy efficiency, and the use of renewable and reusable materials. rsc.org
The first step of this green approach involves a one-pot Povarov reaction to obtain 8-nitrotetrahydroquinolines. rsc.org This reaction is mediated by a deep eutectic solvent, which is a green and reusable solvent alternative. rsc.orgejcmpr.com The substrates for this reaction can be derived from commercially available o-nitroanilines and natural phenylpropanoids like trans-anethole and trans-isoeugenol. rsc.org The eutectic solvent can be reused for multiple runs without a significant decrease in its catalytic activity. rsc.org
Mild Reaction Conditions: The reactions are carried out under gentle conditions, avoiding harsh reagents and high temperatures. rsc.org
Energy Efficiency: The use of microwave irradiation in the second step significantly reduces reaction time and energy consumption. rsc.org
Renewable Resources: The synthesis can start from naturally derived phenylpropanoids. rsc.org
Atom Economy: The methodology is designed to incorporate a high proportion of the starting materials into the final product.
Simple Work-Up: The procedure for isolating the product is straightforward, minimizing waste generation. rsc.org
This approach demonstrates a successful application of green chemistry principles to the synthesis of complex heterocyclic scaffolds, offering a pathway that is both efficient and environmentally responsible. rsc.org
Skeletal Rearrangement Approaches to Imidazo[4,5,1-ij]quinolin-2-amines
Skeletal rearrangements offer an elegant and powerful strategy for the synthesis of complex molecular architectures from simpler, more accessible starting materials. In the context of imidazo[4,5,1-ij]quinoline systems, an unprecedented skeletal rearrangement has been reported for the synthesis of Imidazo[4,5,1-ij]quinolin-2-amines. researchgate.net This method utilizes Indole (B1671886) N-carboximidamides as precursors, which, upon reaction with a base catalyst, rearrange to form 4-(1H-indol-3-yl)-N-aryl-4H-imidazo[4,5,1-ij]quinolin-2-amines in yields up to 94%. researchgate.net
The transformation is remarkable as it involves a cascade of bond-breaking and bond-forming events within a single flask. researchgate.net The proposed mechanism includes:
Deprotonation of an amine (NH).
Cleavage of the indole C─N bond.
Formation of new C─N and C─C bonds to construct the final imidazoquinoline framework. researchgate.net
This one-pot reaction tolerates a diverse range of functional groups. researchgate.net However, the scope of the reaction has limitations; substrates that are electron-poor, sterically hindered, or sensitive to the basic conditions may give poor yields or fail to produce the desired rearranged product. researchgate.net
Another relevant, though more general, historical example of skeletal rearrangement to form a quinoline-related ring system is the Ciamician-Dennstedt rearrangement. fly-chem.com This reaction involves the ring expansion of pyrrole (B145914) with a dihalocarbene to form a 3-halopyridine. fly-chem.com While not a direct synthesis of the imidazo[4,5,1-ij]quinoline core, it exemplifies the utility of rearrangement reactions in constructing nitrogen-containing heterocyclic systems from different parent scaffolds.
Stereoselective Synthesis of Enantiopure Derivatives, e.g., (R)-5,6-dihydro-5-(methylamino)-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one (Sumanirole)
The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. (R)-5,6-dihydro-5-(methylamino)-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one, known as Sumanirole, is a potent and highly selective dopamine (B1211576) D2 receptor agonist, and its biological activity is specific to the (R)-enantiomer. thieme-connect.comnih.govnih.gov Consequently, several stereoselective synthetic routes have been developed to access this enantiopure derivative.
One notable asymmetric synthesis of (R)-Sumanirole features a diastereoselective epoxidation as the key step. thieme-connect.com This synthesis begins with a chiral 1,2-dihydroisoquinoline (B1215523) precursor. The crucial epoxidation of the C-3–C-4 double bond is directed by a remote oxazolidinone chiral auxiliary, which effectively controls the stereochemistry of the reaction, leading to the desired epoxide with a high diastereomeric ratio of 9:1. thieme-connect.com Subsequent steps in the synthesis include the cleavage of the chiral auxiliary, which can be achieved using samarium(III) triflate, followed by further transformations to complete the imidazoquinolinone ring system. thieme-connect.com
Other efficient syntheses have also been reported that produce Sumanirole and related compounds as single enantiomers, often starting from quinoline itself. nih.gov The development of analogues of Sumanirole has also been pursued to explore the structure-activity relationships and to identify ligands with improved selectivity for dopamine receptor subtypes. nih.gov The synthesis of these analogues often involves modifications at the N-1 and N-5 positions of the core structure, as outlined in the representative scheme below. nih.gov
| Step | Reagents and Conditions | Purpose |
|---|---|---|
| a | N-(benzyloxycarbonyloxy)succinimide, THF, −40 °C to rt, 16 h | Protection of the amine group |
| b | NaH or K2CO3, RBr, THF, rt | Alkylation/substitution at the N-1 position |
| c | H2 (50 psi), Pd/C (10%), EtOH, 5 h | Deprotection of the amine group |
These stereoselective strategies are crucial for providing enantiomerically pure Sumanirole for pharmacological studies and potential therapeutic applications. thieme-connect.comnih.gov
Mechanistic Investigations of 4h Imidazo 4,5,1 Ij Quinolin 2 1h One Formation Reactions
Elucidation of Reaction Pathways and Intermediate Formation
The formation of the 4H-Imidazo[4,5,1-ij]quinoline core is not a straightforward process and often involves a complex sequence of reactions. One of the most insightful mechanistic studies points towards a pathway involving a skeletal rearrangement of indole (B1671886) N-carboximidamides. This reaction proceeds through several key stages, initiated by the choice of starting materials and reaction conditions.
The reaction pathway for the formation of a derivative, 4-(1H-indol-3-yl)-N-aryl-4H-imidazo[4,5,1-ij]quinolin-2-amine, commences with an indole N-carboximidamide. This starting material undergoes a base-catalyzed transformation that leads to the intricate tricyclic structure. The proposed mechanism suggests that the reaction is initiated by the deprotonation of the indole nitrogen, which then triggers a cascade of bond formations and cleavages.
A crucial aspect of this pathway is the formation of highly reactive intermediates. Spectroscopic and trapping experiments have been instrumental in identifying these transient species. Among the key proposed intermediates are carbodiimides and zwitterionic structures. These intermediates are not typically isolated but their existence is inferred from the final products and from experiments designed to capture them with various nucleophiles.
The general proposed pathway can be summarized as follows:
Deprotonation: A base abstracts a proton from the indole N-carboximidamide.
Intramolecular Rearrangement: The resulting anion undergoes a series of electronic shifts leading to the formation of a reactive intermediate.
Cyclization Cascade: This intermediate then undergoes a series of intramolecular cyclizations to form the fused ring system.
Role of Key Intermediates in Ring Cyclization Processes
The intermediates formed during the reaction play a pivotal role in the construction of the final tricyclic architecture. The proposed carbodiimide (B86325) and zwitterionic intermediates are central to the ring cyclization processes.
The carbodiimide intermediate is believed to be a key player in the skeletal rearrangement. Its formation allows for the necessary bond cleavages and formations that define the rearrangement. The electrophilic nature of the carbodiimide carbon atom makes it susceptible to nucleophilic attack, which drives the cyclization forward. Trapping experiments with nucleophiles such as 2-phenylindole, pyrrole (B145914), and water have provided strong evidence for the existence of these carbodiimide intermediates.
Following the formation of the carbodiimide, a zwitterionic intermediate is proposed. This species is characterized by the presence of both a positive and a negative charge within the same molecule. The formation of this zwitterion is a critical step as it sets the stage for the final ring-closing events. The proximity of the charged centers in the zwitterionic intermediate facilitates the intramolecular bond formations required to construct the fused imidazole (B134444) and quinoline (B57606) rings.
The sequence of events involving these intermediates ensures the regioselective formation of the 4H-Imidazo[4,5,1-ij]quinoline skeleton. The intricate electronic interplay within these transient species dictates the ultimate connectivity of the atoms in the final product.
Analysis of Catalytic and Non-Catalytic Reaction Systems
The formation of the 4H-Imidazo[4,5,1-ij]quinoline ring system is highly dependent on the reaction conditions, particularly the presence or absence of a catalyst. The skeletal rearrangement of indole N-carboximidamides is a base-catalyzed process. The choice of base can significantly influence the reaction yield and selectivity.
In this specific mechanistic pathway, the base is not merely a proton scavenger but an active participant in the generation of the key reactive intermediates. The strength and nature of the base can affect the rate of the initial deprotonation step and the subsequent rearrangement.
While the documented formation of the core 4H-Imidazo[4,5,1-ij]quinoline skeleton via skeletal rearrangement is a base-catalyzed process, other synthetic strategies for related quinoline and imidazole derivatives can employ a variety of catalytic systems. For instance, the synthesis of quinolines can be achieved through acid catalysis (e.g., Skraup-Doebner-Von Miller reactions) or metal-catalyzed cyclizations. Similarly, imidazole synthesis can be facilitated by various catalysts. However, for the specific skeletal rearrangement pathway leading to the 4H-Imidazo[4,5,1-ij]quinoline core, the non-catalytic, thermally induced reaction is generally not observed, highlighting the essential role of the base catalyst.
The table below summarizes the effect of different bases on the yield of a 4H-Imidazo[4,5,1-ij]quinolin-2-amine derivative, illustrating the importance of the catalytic system.
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| t-BuOK | Toluene (B28343) | 110 | 94 |
| NaH | Toluene | 110 | 85 |
| K2CO3 | Toluene | 110 | No Reaction |
| DBU | Toluene | 110 | Trace |
Specific Mechanistic Aspects of Skeletal Rearrangements
The skeletal rearrangement is the cornerstone of the formation of the 4H-Imidazo[4,5,1-ij]quinoline ring system from indole N-carboximidamides. This rearrangement involves a profound reorganization of the molecular framework, including the cleavage of a carbon-nitrogen bond within the indole ring and the formation of new carbon-carbon and carbon-nitrogen bonds.
The proposed mechanism for this unprecedented skeletal rearrangement involves the following key steps:
NH Deprotonation: The reaction is initiated by the deprotonation of the indole nitrogen of the starting N-carboximidamide by a base.
C–N Bond Cleavage: This is followed by the cleavage of the C–N bond of the indole ring.
Formation of New C–N and C–C Bonds: The subsequent intramolecular reactions lead to the formation of new C–N and C–C bonds, ultimately resulting in the fused tricyclic system.
This rearrangement is a powerful illustration of how a seemingly stable heterocyclic system like indole can be induced to undergo a profound structural transformation to yield a more complex and condensed polycyclic aromatic system. The driving force for this rearrangement is likely the formation of the thermodynamically stable fused aromatic system of the 4H-Imidazo[4,5,1-ij]quinoline core.
While the direct synthesis of 4H-Imidazo[4,5,1-ij]quinolin-2(1H)-one via this specific skeletal rearrangement has not been detailed, the formation of the core ring structure provides a strong foundation for its potential synthesis. The 2-oxo functionality could potentially be introduced through modification of a precursor, such as the hydrolysis of a 2-amino derivative or the oxidation of a suitable dihydro-2(1H)-one precursor, a known transformation in the synthesis of related compounds like (R)-5,6-dihydro-5-(methylamino)-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one.
Derivatization and Analogue Synthesis of 4h Imidazo 4,5,1 Ij Quinolin 2 1h One
Strategies for Regioselective Functional Group Introduction
Achieving regioselectivity—the control of where a chemical reaction occurs on a molecule—is paramount in the synthesis of complex derivatives of 4H-Imidazo[4,5,1-ij]quinolin-2(1H)-one. The inherent electronic properties of the fused ring system dictate the reactivity of various positions. The quinolinone portion is relatively electron-deficient, while the imidazole (B134444) moiety can exhibit varied reactivity.
Key strategies for regioselective functionalization often begin with the synthesis of the core structure from appropriately substituted precursors, such as 1,8-diaminoquinolines. researchgate.net The synthesis of 7,8-diaminoquinoline, for example, can be achieved through methods like the Skraup reaction followed by nitration and reduction, providing a key intermediate for building the imidazole ring. researchgate.net
Synthesis of N-Substituted Analogues at Position 1
Modification at the N-1 position of the imidazole ring is a common strategy for creating analogues with diverse properties. Standard N-alkylation or N-arylation reactions are typically employed. These reactions generally involve deprotonation of the N-H bond using a suitable base, followed by nucleophilic attack on an alkyl or aryl halide.
The choice of base is critical and can range from milder carbonate bases like potassium carbonate (K₂CO₃) to stronger hydride bases, depending on the acidity of the N-H proton. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. In the synthesis of related imidazo[4,5-c]pyridine analogues, alkylation using reagents like butyl bromide or 4-chlorobenzyl bromide in the presence of K₂CO₃ in DMF has been shown to produce N-substituted products. nih.gov Similar conditions can be adapted for the this compound scaffold to introduce a variety of substituents at the N-1 position.
Table 1: Representative Conditions for N-1 Alkylation of Imidazo-fused Heterocycles
| Starting Material | Alkylating Agent | Base | Solvent | General Outcome |
|---|---|---|---|---|
| Imidazo[4,5-c]pyridine core | Butyl bromide | K₂CO₃ | DMF | N-butyl derivative |
| Imidazo[4,5-c]pyridine core | 4-Chlorobenzyl bromide | K₂CO₃ | DMF | N-(4-chlorobenzyl) derivative |
| Generic Imidazoquinolinone | Methyl iodide | NaH | THF/DMF | N-methyl derivative |
Synthesis of C-Substituted Analogues at Positions 5 and 8
Introducing substituents at the C-5 and C-8 positions on the quinoline (B57606) ring system requires different synthetic tactics, often involving modern cross-coupling reactions or functionalization of pre-installed groups.
One common approach is to start with a quinoline precursor that already contains a halogen (e.g., bromine or chlorine) at the desired position (C-5 or C-8). This halogen then serves as a handle for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig amination reactions, allowing for the introduction of a wide variety of aryl, alkyl, or amino groups.
Alternatively, direct C-H activation or functionalization can be employed. For 8-aminoquinoline (B160924) derivatives, the amino group can act as a directing group to facilitate regioselective C-H functionalization at the C-5 position. researchgate.net For instance, photocatalytic methods have been developed for the regioselective difluoroalkylation of 8-aminoquinolines at the C-5 position. researchgate.net While these methods are reported for simpler 8-aminoquinolines, the principles could potentially be extended to the more complex this compound system, provided the directing group's influence remains effective.
Incorporation of Extended Aryl Amide Pharmacophores
The incorporation of aryl amide groups is a valuable strategy in medicinal chemistry to explore interactions with biological targets and modulate physicochemical properties. For the this compound scaffold, this can be achieved by first introducing a reactive functional group, such as an amino or carboxylic acid group, onto the core structure.
For example, if an amino-substituted analogue (e.g., at C-5 or C-8) is synthesized, it can be readily coupled with a variety of aryl carboxylic acids using standard peptide coupling reagents. Commonly used reagents include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole), or more advanced reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Conversely, if a carboxylated analogue is prepared, it can be activated and then reacted with various aryl amines to form the desired amide bond. This modular approach allows for the systematic synthesis of a library of compounds with different aryl amide pharmacophores, enabling detailed structure-activity relationship (SAR) studies.
Synthesis of Radiolabeled Analogues for Receptor Studies
Radiolabeled analogues are indispensable tools for studying the interaction of molecules with biological targets, such as receptors and enzymes, through techniques like Positron Emission Tomography (PET) or in vitro radioligand binding assays. The synthesis of these analogues involves incorporating a radionuclide (e.g., ¹¹C, ¹⁸F, ³H, or ¹²⁵I) into the structure of the target molecule.
For the this compound scaffold, a common strategy would be to introduce a suitable precursor for radiolabeling late in the synthetic sequence. For radio-iodination, an analogue bearing a reactive group like a trialkylstannyl (for electrophilic substitution) or a nitro or amino group (for conversion to a diazonium salt, followed by Sandmeyer-type iodination) would be prepared. A feasible route for the radio-iodination at the para-position of a 4-phenylamino substituent has been suggested for related 1H-imidazo[4,5-c]quinolin-4-amine derivatives, which could serve as a potential radioligand for receptor binding studies.
The synthesis requires specialized facilities and handling procedures due to the radioactivity and often short half-lives of the isotopes used. The final radiolabeled product must be rapidly purified, typically using High-Performance Liquid Chromatography (HPLC), to ensure high radiochemical purity before use in biological studies.
Structure Activity Relationship Sar Studies of 4h Imidazo 4,5,1 Ij Quinolin 2 1h One Derivatives
Correlating Structural Modifications with Receptor Binding Affinity
Systematic modifications of the Sumanirole scaffold at the N-1, N-5, and C-8 positions have revealed critical insights into the structural requirements for high-affinity binding to dopamine (B1211576) D2 (D2R) and D3 (D3R) receptors.
At the N-5 position , alterations to the alkylamino side chain significantly impact receptor affinity. acs.org Removal of the methyl group from Sumanirole to yield the primary amine analogue (12a) resulted in an approximately six-fold decrease in binding affinity for both D2R and D3R. acs.org Conversely, extending the N-5 substituent from a methyl to an n-propyl group (compound 13) enhanced binding affinity at both receptor subtypes. nih.govacs.org Further substitution to create an N,N-di-n-propyl analogue (14a) led to a four-fold decrease in D2R affinity while maintaining comparable D3R affinity relative to the mono-propyl derivative. nih.govacs.org A significant increase in D2R affinity was observed when the N-5 position was modified with a butyl-linked arylamide side chain (compounds 22a-c), which produced ligands with high affinity in the low nanomolar range for D2R. nih.gov
Modifications at the N-1 position of the imidazoquinolinone ring system were also explored. The introduction of an n-propyl group at this position (compound 14b) had a negligible effect on the binding affinities for both D2R and D3R. nih.govacs.org
In contrast, substitution at the C-8 position on the aromatic ring of the quinolinone core proved detrimental to receptor binding. The addition of a cyano (-CN) group at this position (compound 12b) was found to almost completely abolish binding affinity at the D2 receptor, suggesting that this region is sterically or electronically intolerant to modification. acs.org
| Compound | Modification | D2R Kᵢ (nM) | D3R Kᵢ (nM) | Reference |
|---|---|---|---|---|
| Sumanirole (1) | Parent Compound (N-5-CH₃) | 12.5 | 395 | nih.govacs.org |
| 12a | N-5-H (des-methyl) | ~75 | ~2370 | acs.org |
| 12b | 8-CN | >10,000 | - | acs.org |
| 13 | N-5-n-propyl | 2.78 | 25.5 | nih.govacs.org |
| 14a | N-5-di-n-propyl | 11.4 | 22.2 | nih.govacs.org |
| 14b | N-1-n-propyl | 14.8 | 393 | nih.govacs.org |
| 22a | N-5-(CH₂)₄-NHCO-Phenyl | 15.0 | 1420 | nih.gov |
| 22b | N-5-(CH₂)₄-NHCO-(2-OCH₃-Phenyl) | 5.1 | 1050 | nih.gov |
| 22c | N-5-(CH₂)₄-NHCO-(2,3-di-Cl-Phenyl) | 5.3 | 1030 | nih.gov |
Influence of Substituent Patterns on Receptor Activation and Efficacy
Functional studies have demonstrated that nearly all synthesized analogues of Sumanirole act as agonists at both D2 and D3 receptors. nih.govacs.org However, the nature and position of the substituents can modulate the efficacy of these compounds.
A notable loss of efficacy at the D3 receptor was observed for analogues with substitutions at the N-1 position . nih.govacs.org This suggests that while this position can tolerate small alkyl groups without a significant loss of binding affinity, such modifications interfere with the conformational changes required for efficient receptor activation at the D3 subtype.
In contrast, modifications at the N-5 position showed more favorable outcomes. The N-5-alkyl-substituted analogues, including the highly affine n-butyl-arylamides (22b and 22c), demonstrated improved binding at the D2 receptor without a corresponding loss of functional efficacy. acs.org This indicates that the N-5 side chain plays a crucial role in not only anchoring the ligand to the receptor but also in inducing the active receptor state, particularly at the D2 subtype.
Identification of Key Pharmacophoric Elements
The SAR studies have helped to define the key pharmacophoric elements of the 4H-Imidazo[4,5,1-ij]quinolin-2(1H)-one scaffold for D2/D3 receptor interaction.
The Rigid Tricyclic Core : The 5,6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one structure serves as a rigid scaffold that correctly orients the other pharmacophoric features within the receptor's binding site. This core is considered essential for positioning the molecule optimally within the D2 receptor. nih.govacs.org
The Basic Nitrogen at Position 5 : The protonatable nitrogen atom at the 5-position is a critical feature, presumed to interact with a conserved aspartate residue (Asp114) in the orthosteric binding site (OBS) of dopamine receptors, mimicking the interaction of the endogenous ligand, dopamine. nih.gov
The N-5 Side Chain : The substituent on the N-5 nitrogen is a key determinant of both affinity and selectivity. Small alkyl groups are well-tolerated, and extension of this chain with specific linkers and terminal aryl groups, such as the butyl-linked arylamides, can significantly enhance D2R affinity and selectivity. nih.gov These extensions may interact with a secondary binding pocket (SBP) adjacent to the OBS, although perhaps in a manner different from known D3R-selective ligands that utilize an SBP. nih.govacs.orgacs.org
Comparative SAR between Dopamine D2 and D3 Receptor Subtypes
While the D2 and D3 receptor subtypes share high homology, especially in the orthosteric binding site, SAR studies on Sumanirole analogues have revealed that subtle structural changes can lead to significant differences in selectivity. nih.gov
Sumanirole itself shows a preference for the D2R over the D3R. nih.gov Altering the N-5 substituent has a profound effect on this selectivity profile.
Replacing the N-5 methyl group with an n-propyl group (compound 13) improves affinity for both receptors but slightly reduces D2-selectivity. nih.govacs.org
The N,N-di-n-propyl analogue (14a) exhibits a further decrease in D2 selectivity due to a drop in D2R affinity. nih.govacs.org
An analogue with both N-1 and N-5 n-propyl groups (14c) maintains D2R affinity but shows increased D3R affinity, rendering it less D2-selective than the parent compound. nih.govacs.org
The most dramatic shift in selectivity was achieved with the introduction of the butyl-linked arylamide side chains at the N-5 position (compounds 22a-c). These modifications consistently produced compounds with high D2R affinity and substantially weaker D3R affinity, resulting in highly D2R-selective agonists. nih.gov This suggests that the D2 receptor's accessory binding regions can accommodate these bulky extensions more favorably than the D3 receptor, providing a clear strategy for designing D2-selective ligands from this scaffold.
| Compound | D3R Kᵢ / D2R Kᵢ (Selectivity Ratio) | Reference |
|---|---|---|
| Sumanirole (1) | 31.6 | nih.govacs.org |
| 13 | 9.2 | nih.govacs.org |
| 14a | 1.9 | nih.govacs.org |
| 14c | ~8.0 | nih.govacs.org |
| 22a | 94.7 | nih.gov |
| 22b | 205.9 | nih.gov |
| 22c | 194.3 | nih.gov |
Impact of Stereochemistry on SAR
Stereochemistry plays a pivotal role in the interaction of these ligands with their receptors. The parent compound, Sumanirole, is specifically the (R)-enantiomer . nih.gov The research and development of this class of compounds have consistently focused on this particular stereoisomer, which underscores the importance of the chiral center at carbon 5.
The specific three-dimensional arrangement of the N-methylamino group in the (R)-configuration is crucial for establishing the high-affinity binding and functional agonism observed at dopamine receptors. This precise spatial orientation is necessary for the molecule to fit optimally into the chiral environment of the receptor's binding pocket and to engage in the key interactions required for both binding and activation. While direct comparisons with the (S)-enantiomer are not detailed in the primary studies, the exclusive focus on the (R)-isomer strongly implies that it is the eutomer, or the more potent and active stereoisomer, for this particular scaffold.
Computational Chemistry and Molecular Modeling of 4h Imidazo 4,5,1 Ij Quinolin 2 1h One Derivatives
Molecular Docking Simulations for Ligand-Receptor Interaction Analysis
Molecular docking simulations are a cornerstone in the study of 4H-Imidazo[4,5,1-ij]quinolin-2(1H)-one derivatives, providing critical insights into their binding modes within receptor active sites. These computational techniques predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For derivatives of this scaffold, particularly analogues of Sumanirole, docking studies have been instrumental in rationalizing their activity at dopamine (B1211576) D2 and D3 receptors. acs.org
The high degree of sequence homology in the orthosteric binding site (OBS) of D2R and D3R presents a significant challenge for achieving receptor selectivity. mdpi.comnih.gov Computational modeling helps to identify the subtle differences that can be exploited. acs.org Docking studies of Sumanirole and its analogues into homology models of the D2R and D3R have revealed potential binding poses. A key observation from these simulations is the orientation of the imidazolinone moiety's carbonyl group. The models did not show a clear energetic preference for this group to point "up" towards the second extracellular loop (EL2) or "down" towards the intracellular side. acs.org To resolve this ambiguity, molecular dynamics (MD) simulations are often employed to evaluate the stability of these poses over time.
These simulations are crucial for understanding the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and aromatic stacking, that govern the ligand's affinity for the receptor. By visualizing these interactions, researchers can understand how modifications to the ligand's structure might enhance binding to the target receptor. nih.gov
Conformational Analysis and Ligand Energetics within Binding Sites
The biological activity of a ligand is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis of this compound derivatives, especially within the constrained environment of a receptor's binding site, is critical for understanding their pharmacological profile. The energy associated with different conformations (ligand energetics) determines the probability of the ligand adopting a bioactive shape required for receptor activation.
Upon entering the binding site, the ligand may need to adopt a conformation that is higher in energy than its preferred state in solution. The energetic penalty for adopting this "bioactive conformation" can influence the ligand's binding affinity. Computational methods, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, are used to study the conformational landscape of these molecules. mdpi.com
Elucidation of Molecular Determinants for Receptor Subtype Selectivity
A primary goal of computational modeling for this class of compounds is to uncover the molecular basis for their selectivity between closely related receptor subtypes, such as the dopamine D2 and D3 receptors. acs.orgacs.org The high similarity in the OBS of these receptors makes the design of subtype-selective ligands a significant challenge. nih.govnih.gov
Computational studies on Sumanirole analogues have provided a structural rationale for D2R selectivity. By comparing the binding poses of these ligands in D2R and D3R models, researchers can identify key residue differences that influence binding affinity and functional efficacy. acs.org Modifications at various positions on the this compound scaffold have been shown to systematically alter the selectivity profile.
For instance, structure-activity relationship (SAR) studies, supported by molecular modeling, have shown that substitutions at the N-1 and N-5 positions of the Sumanirole scaffold can modulate D2R versus D3R affinity and efficacy. acs.orgnih.gov N-5-alkyl-substituted analogues were found to improve affinity at the D2R. Conversely, N-1 substitution led to a loss of efficacy at the D3R. acs.org These findings suggest that the regions around these positions within the receptor binding sites differ in a way that can be exploited to achieve selectivity. The computational models propose that subtle steric and electronic differences in the binding pockets account for these observations, allowing for the rational design of more selective compounds. acs.org
The following table presents binding affinity (Ki) data for Sumanirole and some of its N-5 substituted analogues at the human D2 and D3 receptors, highlighting the impact of these substitutions on affinity and selectivity.
| Compound | Substitution at N-5 | D₂R Ki (nM) | D₃R Ki (nM) | Selectivity (D₃/D₂) |
|---|---|---|---|---|
| Sumanirole (1) | -CH₃ | 2.5 | 58.6 | 23.4 |
| Analogue 22a | -CH₂CH₂-phenyl | 1.1 | 14.8 | 13.5 |
| Analogue 22b | -CH₂CH₂CH₂CH₂-NHCO-phenyl | 0.83 | 15.4 | 18.6 |
| Analogue 22c | -CH₂CH₂CH₂CH₂-NHCO-(2-methoxyphenyl) | 0.74 | 14.4 | 19.5 |
Data is synthesized from findings reported in the literature. acs.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying key molecular descriptors—physicochemical properties such as lipophilicity, electronic character, and steric parameters—QSAR models can predict the activity of novel, unsynthesized molecules. nih.gov
Currently, there is a lack of published, specific 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), for this compound derivatives targeting dopamine receptors. However, the existing structure-activity relationship data provides a strong foundation for the future development of such models.
A potential QSAR study for this series would involve:
Data Set Compilation: A series of this compound analogues with experimentally determined binding affinities or functional potencies for D2R and D3R would be compiled.
Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. Based on the SAR, important descriptors would likely include those related to the size and hydrophobicity of substituents at the N-1 and N-5 positions, as well as electronic properties of any aromatic extensions. nih.gov
Model Generation: Statistical methods, such as partial least squares (PLS), would be used to generate a mathematical equation linking the descriptors to the biological activity.
Validation: The model's predictive power would be rigorously tested using internal and external validation techniques to ensure its reliability.
Once validated, such a QSAR model would be a powerful predictive tool, enabling the in silico screening of virtual libraries of this compound derivatives. This approach would prioritize the synthesis of compounds with the highest predicted potency and desired selectivity, thereby accelerating the drug discovery process.
Biological Target Identification and Ligand Profiling of 4h Imidazo 4,5,1 Ij Quinolin 2 1h One Analogues
Dopamine (B1211576) Receptor Subtype Interaction Profiling (D2R, D3R)
Analogues of 4H-Imidazo[4,5,1-ij]quinolin-2(1H)-one have been extensively characterized for their activity at D2-like dopamine receptors, comprising the D2, D3, and D4 subtypes. The primary focus has been on the D2 and D3 receptors due to their significant roles in neurological function and as targets for therapeutic intervention.
Assessment of Agonistic and Antagonistic Activity
Studies have consistently identified Sumanirole and its derivatives as agonists at the dopamine D2 and D3 receptors. nih.gov In various cell-based functional assays, Sumanirole demonstrates full agonistic activity. This intrinsic activity is a defining characteristic of this compound class. Further investigations into novel 1-, 5-, and 8-substituted analogues of Sumanirole confirmed that these derivatives are also D2R/D3R agonists, as demonstrated in G-protein BRET (GoBRET) and mitogenesis functional assays. While agonism is the primary mode of action, modifications to the Sumanirole scaffold can modulate efficacy. For instance, N-1 substituted analogues have been observed to cause a loss of efficacy specifically at the D3 receptor. researchgate.net
Radioligand Binding Profile Analysis
Radioligand binding assays have been crucial in quantifying the affinity of this compound analogues for dopamine receptor subtypes. The affinity of these compounds can differ depending on the radioligand used, reflecting a preference for the receptor's agonist-activated state.
For Sumanirole, binding affinities at both D2R and D3R were found to be higher when determined in competition with an agonist radioligand, such as [³H]7-hydroxy-N,N-dipropyl-2-aminotetralin ([³H]7-OH-DPAT), compared to an antagonist radioligand like [³H]N-methylspiperone. researchgate.net This indicates a preferential binding to the high-affinity, active conformation of the receptor, which is consistent with the compound's agonist profile.
Early pharmacological analyses described Sumanirole as a highly selective D2R agonist with over 200-fold higher affinity for D2R than for D3R. nih.gov However, more recent studies, while confirming a D2R preference, have reported a lower selectivity ratio. researchgate.net The binding affinities (Ki) from various studies highlight this compound's potent interaction with the D2 receptor.
| Compound | Receptor | Ki (nM) | Reference |
|---|---|---|---|
| Sumanirole | D2 | 9.0 | |
| Sumanirole | D3 | 1940 | |
| Sumanirole | D2 | 17.1 | |
| Sumanirole | D3 | 546 | |
| Sumanirole | D1 | >7140 | |
| Sumanirole | D4 | >2190 |
Serotonin (B10506) Receptor Subtype Interactions (e.g., 5HT1A)
While the dopaminergic activity of the this compound series is well-documented, their interaction with serotonin receptors is less clearly defined. The parent series of imidazoquinolinones, from which Sumanirole was derived, was noted to possess varying dopaminergic and serotonergic activities. nih.gov However, specific, quantitative binding data for Sumanirole and its direct analogues at serotonin receptor subtypes, including the 5-HT1A receptor, are not extensively reported in the reviewed scientific literature. This indicates that the primary focus of development and characterization for this specific chemical scaffold has been on its properties as a dopamine receptor ligand.
Characterization of Receptor Functional Efficacy and Potency in In Vitro Assays
The functional consequences of receptor binding by this compound analogues have been evaluated through various in vitro assays that measure cellular responses to receptor activation. These assays are critical for determining whether a ligand acts as an agonist, partial agonist, or antagonist, and for quantifying its potency and efficacy.
Sumanirole has been characterized as a fully efficacious agonist in cell-based assays, with EC50 values ranging from 17 to 75 nM. nih.gov This demonstrates its ability to elicit a maximal cellular response following binding to the D2 receptor. Structure-activity relationship (SAR) studies on novel bivalent ligands derived from the Sumanirole pharmacophore have shown that substitutions at the N-1 and/or N-5 positions can significantly influence functional outcomes. Certain modifications can enhance agonist efficacy for G-protein-mediated signaling pathways (e.g., inhibition of cAMP) while simultaneously reducing potency and efficacy for β-arrestin recruitment. nih.gov This suggests that analogues can be designed to be "biased agonists," selectively activating specific intracellular signaling cascades.
| Compound | Assay Type | Parameter | Value (nM) | Reference |
|---|---|---|---|---|
| Sumanirole | Cell-based functional assays | EC50 | 17 - 75 | nih.gov |
Ligand Selectivity Assessment across Receptor Families
Ligand selectivity is a critical aspect of drug profiling, as it can predict the potential for off-target effects. For analogues of this compound, selectivity has been primarily assessed within the dopamine receptor family.
As established through radioligand binding studies, Sumanirole displays a high degree of selectivity for the D2 receptor over other dopamine receptor subtypes. Original reports indicated a greater than 200-fold selectivity for D2 over D3, D4, and D1 receptors. nih.gov Subsequent research has suggested a more modest, approximately 32-fold, selectivity for D2 over D3 receptors. The affinity for D1 and D4 receptors is significantly lower, with Ki values in the micromolar range, confirming a pronounced selectivity for the D2-like receptor family, and a preference for the D2 subtype within that family.
While the selectivity within the dopamine receptor family is well-characterized, comprehensive screening across other receptor families (e.g., serotonin, adrenergic, histaminergic) is not widely published for Sumanirole. The initial discovery that the parent series of compounds had mixed dopaminergic and serotonergic activities suggests that cross-reactivity is possible, but current data for the highly optimized D2-selective analogues like Sumanirole points towards a more focused pharmacological profile. nih.gov
Medicinal Chemistry Design Principles for 4h Imidazo 4,5,1 Ij Quinolin 2 1h One Scaffolds
Rational Design Strategies Informed by SAR and Computational Studies
The rational design of novel analogs of the 4H-imidazo[4,5,1-ij]quinolin-2(1H)-one scaffold has been significantly guided by structure-activity relationship (SAR) studies and computational modeling. A primary example is the exploration of derivatives of (R)-5-(methylamino)-5,6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one, a compound also known as Sumanirole. The objective of these studies has been to understand the molecular features that govern selectivity between dopamine (B1211576) D2 and D3 receptors (D2R and D3R). acs.orgutmb.edu
Key positions on the scaffold—specifically positions 1, 5, and 8—have been identified as critical for chemical modification to probe receptor interactions. acs.org Computational modeling has provided a structural basis for the observed D2R selectivity of the parent compound, Sumanirole. These models highlight subtle differences within the highly homologous orthosteric binding sites of D2R and D3R that can be exploited to modulate affinity and functional efficacy. utmb.edu
SAR studies have revealed the following key insights:
N-1 Position: Substitution at the N-1 position of the imidazoquinolinone core has been shown to impact functional efficacy. Modifications at this position can lead to a loss of efficacy at the D3R, suggesting its importance in receptor activation. utmb.edu
N-5 Position: The amine at the 5-position is a crucial interaction point. Modifications to the N-5 alkyl substituent and the introduction of arylamide groups have been explored. These changes have led to analogs with improved affinity at the D2R compared to the parent compound. utmb.edu
Position 8: This position on the aromatic ring has also been a target for substitution to explore its influence on receptor binding and selectivity.
The combination of empirical SAR data with computational docking studies allows for a more nuanced understanding of how specific structural changes translate into altered biological activity, thereby guiding the design of more potent and selective ligands.
Lead Optimization Approaches for Enhanced Activity and Selectivity
Lead optimization is a critical phase in drug discovery focused on refining the structure of a promising lead compound to improve its pharmacological and pharmacokinetic properties. For the this compound scaffold, optimization efforts have centered on enhancing dopamine receptor affinity and modulating the selectivity profile.
A systematic approach to lead optimization involves the synthesis and evaluation of a series of analogs where specific parts of the molecule are altered. For instance, in the optimization of Sumanirole analogs, a key strategy was the extension of the N-5 side chain. Introducing n-butyl-arylamide moieties at this position resulted in compounds with significantly improved affinity for the D2R. utmb.edu
The following table summarizes the binding affinities of selected N-5 substituted Sumanirole analogs, illustrating the impact of these modifications on D2R and D3R.
| Compound | N-5 Substituent | D2R Ki (nM) [³H]7-OH-DPAT | D3R Ki (nM) [³H]7-OH-DPAT | D2R/D3R Selectivity Ratio |
|---|---|---|---|---|
| Sumanirole (1) | -CH₃ | 0.26 | 0.70 | 0.37 |
| 22b | -(CH₂)₄-NH-CO-(4-Cl-Ph) | 0.08 | 0.27 | 0.30 |
| 22c | -(CH₂)₄-NH-CO-(3-Cl-Ph) | 0.08 | 0.29 | 0.28 |
As shown in the table, the addition of n-butyl-arylamides (compounds 22b and 22c) led to a more than three-fold increase in affinity for the D2R compared to the parent compound, Sumanirole. utmb.edu This demonstrates a successful lead optimization strategy for enhancing target potency. However, it is noteworthy that in this specific series, the enhanced affinity did not translate to an increase in D2R/D3R selectivity. utmb.edu This underscores the complexity of lead optimization, where improvements in one property (e.g., affinity) may not concurrently enhance another (e.g., selectivity).
Exploration of Scaffold Modifications and Bioisosteric Replacements
Further refinement of lead compounds often involves more significant structural changes, including modifications to the core scaffold and the use of bioisosteric replacements. Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. This strategy is employed to improve potency, selectivity, and pharmacokinetic properties, or to circumvent intellectual property hurdles.
While extensive scaffold hopping studies on the this compound core are not widely reported in the provided literature, the principles of bioisosterism can be applied. For example, within the broader class of imidazoquinolines, the replacement of a thiophene (B33073) ring with a quinazolinone ring has been successfully used as a bioisosteric substitution to develop novel inhibitors of HIV-1 reverse transcriptase. This highlights how different heterocyclic systems can be interchanged to maintain or improve biological activity.
In the context of the this compound scaffold, one could envision several potential bioisosteric replacements:
Lactam Carbonyl Group (C=O): This group could potentially be replaced with other hydrogen bond acceptors, such as a sulfone (SO₂) or a cyano-guanidine group, to explore different interactions within the receptor binding pocket.
Benzene (B151609) Ring: The benzene portion of the quinolinone system could be replaced with other aromatic or heteroaromatic rings (e.g., pyridine (B92270), thiophene) to alter electronic properties and explore new interactions with the receptor.
Imidazole (B134444) Ring: Replacement of the imidazole moiety with other five-membered heterocycles like pyrazole (B372694) or triazole could be explored to modulate the pKa and hydrogen bonding capabilities of the scaffold.
These hypothetical modifications represent standard medicinal chemistry strategies for exploring new chemical space around a validated pharmacophore.
Development of Novel Receptor Subtype-Selective Ligands
A major goal in modern drug design is the development of ligands that are selective for a specific receptor subtype. This selectivity can lead to more targeted therapeutic effects and a reduction in off-target side effects. For the this compound scaffold, a significant focus has been on achieving selectivity between the closely related D2 and D3 dopamine receptors. acs.org
The parent compound, Sumanirole, was initially reported to be a highly selective D2R agonist. However, more recent studies have indicated a more modest selectivity profile. utmb.edu The investigation into novel analogs of Sumanirole has been a direct effort to understand and improve this selectivity. By systematically modifying the scaffold at the N-1, N-5, and 8-positions, researchers have been able to map the structural requirements for D2R versus D3R binding and activation. acs.orgutmb.edu
The functional activity of these compounds at D2R and D3R has been assessed using various cellular assays, such as G-protein BRET (GoBRET) and mitogenesis assays. The results indicate that all tested analogs of Sumanirole act as agonists at both D2R and D3R. utmb.edu However, the efficacy of these compounds can differ between the two receptor subtypes. For example, N-1 substituted analogs showed a noticeable loss of efficacy at the D3R, suggesting that this position is a key determinant of D3R functional activity. utmb.edu
The following table presents functional data for selected Sumanirole analogs, highlighting the differential effects on D2R and D3R efficacy.
| Compound | Substituent | D2R GoBRET Emax (%) | D3R GoBRET Emax (%) |
|---|---|---|---|
| Sumanirole (1) | N-1 H, N-5 CH₃ | 96 | 104 |
| 14a | N-1 CH₃, N-5 CH₃ | 98 | 68 |
| 14b | N-1 n-Propyl, N-5 CH₃ | 96 | 54 |
| 22c | N-1 H, N-5 -(CH₂)₄-NH-CO-(3-Cl-Ph) | 106 | 97 |
The data indicates that while N-5 substitution (as in compound 22c) maintains high efficacy at both receptors, N-1 substitution (compounds 14a and 14b) leads to a significant drop in maximal efficacy at the D3 receptor. utmb.edu This provides a clear design strategy for developing ligands with functional selectivity for the D2 receptor over the D3 receptor. These findings are crucial for the development of novel therapeutic agents with improved subtype selectivity for the treatment of neurological and psychiatric disorders.
Future Research Directions for 4h Imidazo 4,5,1 Ij Quinolin 2 1h One
Exploration of Novel Synthetic Pathways and Catalytic Systems
Future synthetic research will likely focus on developing more efficient, atom-economical, and environmentally benign methods to construct the 4H-Imidazo[4,5,1-ij]quinolin-2(1H)-one scaffold and its derivatives. While classical methods for quinoline (B57606) synthesis exist, modern strategies offer significant advantages.
Key areas for exploration include:
Transition-Metal Catalysis: The use of catalysts based on rhodium, ruthenium, cobalt, and copper could enable novel C-H activation and cyclization strategies. mdpi.com These methods can create the quinoline portion of the scaffold from simpler starting materials under milder conditions. mdpi.com
Nanocatalyzed Reactions: The application of nanocatalysts, including those based on titanium, zinc, or copper, offers benefits such as high efficiency, reusability, and often solvent-free conditions, aligning with the principles of green chemistry. nih.govacs.org
Photocatalysis: Light-mediated reactions represent a growing field in organic synthesis and could provide new pathways for constructing the fused heterocyclic system. mdpi.com
These advanced catalytic systems could facilitate the late-stage functionalization of the core scaffold, allowing for the rapid synthesis of diverse compound libraries. nih.gov
Advanced Spectroscopic and Structural Characterization Techniques
As novel derivatives of this compound are synthesized, unambiguous structural confirmation will be paramount. While standard techniques like 1D NMR (¹H and ¹³C) and mass spectrometry are routine, advanced methods will be necessary to fully characterize complex molecules and their stereochemistry.
Future characterization will likely involve:
2D NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC are essential for establishing connectivity within complex heterocyclic systems. numberanalytics.comipb.pt NOESY experiments can provide crucial information about the three-dimensional structure and spatial proximity of atoms. numberanalytics.com
Multinuclear NMR: For derivatives incorporating atoms like ¹⁵N or ¹⁹F, multinuclear NMR can provide direct insight into the electronic environment of these heteroatoms, which is often critical for understanding ligand-receptor interactions. researchgate.netacs.org Hyperpolarization techniques could enhance the sensitivity of nuclei like ¹⁵N, enabling new applications in molecular imaging. nih.gov
X-ray Crystallography: Single-crystal X-ray diffraction remains the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule. Obtaining crystal structures of new derivatives, particularly when co-crystallized with a biological target, can provide invaluable information for structure-based drug design. nih.gov
Design and Synthesis of Compound Libraries for High-Throughput Screening
To explore the full therapeutic potential of the this compound scaffold, the creation of large, diverse chemical libraries for high-throughput screening (HTS) is a critical next step. The goal is to systematically modify the core structure to explore the structure-activity relationship (SAR) for various biological targets.
Strategies for library development include:
Scaffold Decoration: Utilizing efficient synthetic methods, key positions on the imidazoquinoline core can be "decorated" with a wide variety of chemical groups. This allows for the systematic probing of how different substituents affect biological activity.
Combinatorial Chemistry: Employing combinatorial approaches, where building blocks are mixed and matched, can rapidly generate a large number of distinct compounds.
Prodrug Development: Designing prodrugs, such as glycoconjugates, can improve pharmacokinetic properties and enable targeted delivery to specific cells or tissues, potentially reducing systemic toxicity. mdpi.comproquest.com
These libraries can then be screened against a wide array of biological targets to identify new "hit" compounds for further optimization.
Discovery and Validation of Novel Biological Targets beyond Dopamine (B1211576) Receptors
While the this compound scaffold is known for its interaction with dopamine receptors, the broader imidazoquinoline class of compounds exhibits a wide range of biological activities. Future research should focus on exploring these other potential therapeutic applications.
Potential new targets and therapeutic areas include:
Oncology: Imidazoquinolines have demonstrated anticancer activity through various mechanisms. nih.govtandfonline.com Research could explore their potential as inhibitors of key cancer-related targets such as Toll-like receptors (TLR7/8), kinases, or topoisomerases. nih.govexlibrisgroup.com Their ability to modulate the immune system makes them promising candidates for cancer immunotherapy. nih.govtandfonline.com
Immunomodulation: Many imidazoquinolines are potent agonists of Toll-like receptors 7 and 8 (TLR7/8), which play a key role in the innate immune system. taylorandfrancis.comnih.govontosight.ai This activity can be harnessed to develop vaccine adjuvants or treatments for viral diseases and certain cancers. nih.govnih.gov Interestingly, some derivatives may induce cytokines through TLR-independent pathways, opening new avenues for immunomodulatory drug design. nih.gov
GABAA Receptors: Structurally related compounds have shown activity as allosteric modulators of GABAA receptors, suggesting that derivatives of this compound could be investigated for neurological conditions like anxiety or epilepsy. nih.gov
Application of Artificial Intelligence and Machine Learning in Scaffold-Based Drug Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery. These computational tools can accelerate the design and optimization of new drugs based on the this compound scaffold.
Key applications of AI/ML include:
De Novo Drug Design: Generative AI models can design novel molecules from scratch that incorporate the core scaffold while being optimized for desired properties like high binding affinity to a specific target and good synthesizability. frontiersin.orgnih.govresearchgate.net Tools like DeepScaffold are specifically designed for this purpose. acs.orgnih.gov
Target Prediction: ML algorithms can analyze the chemical structure of the scaffold and its derivatives to predict potential new biological targets, helping to repurpose the compound for new therapeutic indications. mdpi.comnih.gov
Virtual Screening: AI can be used to virtually screen massive compound libraries against a protein target, identifying the most promising candidates for synthesis and experimental testing far more quickly than traditional HTS. drugtargetreview.com
Property Prediction: AI models can predict the physicochemical and ADME (absorption, distribution, metabolism, and excretion) properties of virtual compounds, allowing researchers to prioritize molecules with better drug-like characteristics early in the design phase.
By integrating these computational approaches, researchers can more efficiently navigate the vast chemical space to discover and develop the next generation of therapeutics based on the this compound scaffold.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4H-Imidazo[4,5,1-ij]quinolin-2(1H)-one, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves cyclization reactions using polyphosphoric acid (PPA) or POCl3 as catalysts. For example, outlines a multi-step protocol starting with quinoline derivatives, followed by oxidation (m-CPBA) and amination (R2-PhNH2 in DMF). Optimization involves factorial design (e.g., varying temperature, solvent polarity, and catalyst concentration) to maximize yield . highlights the importance of regioselectivity control using azide intermediates for fused heterocyclic derivatives .
Table 1: Key Synthetic Routes
| Step | Reagents/Conditions | Purpose | Yield Optimization Factors |
|---|---|---|---|
| Cyclization | PPA, 120°C | Core ring formation | Temperature, reaction time |
| Oxidation | m-CPBA, CHCl3 | Introduction of N-oxide | Solvent polarity |
| Amination | R2-PhNH2, DMF | Functionalization | Substrate stoichiometry |
Q. What spectroscopic and chromatographic methods are recommended for structural characterization?
- Methodological Answer : Use <sup>1</sup>H/<sup>13</sup>C NMR to confirm imidazole and quinoline proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C11H13N3O, MW 203.24 as in ) . HPLC-PDA (C18 column, acetonitrile/water gradient) ensures purity (>95%) and detects regioisomeric impurities .
Advanced Research Questions
Q. How can computational tools like COMSOL Multiphysics enhance the study of this compound’s physicochemical properties?
- Methodological Answer : Molecular dynamics simulations in COMSOL can predict solubility, diffusion coefficients, and stability under varying pH/temperature. emphasizes AI-driven parameter optimization (e.g., solvent selection for crystallization) and virtual screening of derivatives for bioactivity .
Q. How should researchers address contradictions in reported bioactivity data across studies?
- Methodological Answer : Apply factorial design ( ) to isolate variables (e.g., cell line specificity, assay protocols). For example, if Study A reports IC50 = 10 µM (cancer cells) and Study B shows no activity, test:
- Variable 1: Cell membrane permeability (use lipophilicity-adjusted analogs).
- Variable 2: Metabolic stability (perform liver microsome assays).
Cross-reference with theoretical frameworks () to contextualize mechanistic hypotheses .
Q. What strategies exist for designing novel derivatives with improved pharmacokinetic properties?
- Introduce electron-withdrawing groups (e.g., -NO2) at Position 4 to enhance metabolic stability.
- Replace the imidazole ring with triazole (click chemistry) for better solubility . Validate via ADMET prediction tools (e.g., SwissADME) .
Q. How can researchers investigate degradation pathways under varying environmental conditions?
- Methodological Answer : Design accelerated stability studies (ICH Q1A guidelines):
- Forced degradation : Expose to UV light (ICH Q1B), acidic/basic hydrolysis, and oxidative stress (H2O2).
- Analyze degradants via LC-MS/MS and map pathways using kinetic modeling ( ’s quasi-experimental approach) .
Methodological and Data Analysis Questions
Q. What statistical methods are suitable for analyzing structure-activity relationships (SAR) in derivatives?
- Methodological Answer : Use multivariate analysis (e.g., PCA or PLS regression) to correlate substituent effects (Hammett σ, π parameters) with bioactivity. ’s classification for reaction fundamentals supports mechanistic SAR frameworks .
Q. How to design isotopic labeling experiments (e.g., <sup>13</sup>C, <sup>15</sup>N) to study metabolic or mechanistic pathways?
- Methodological Answer : Incorporate isotopes during synthesis (e.g., <sup>15</sup>N-ammonia for imidazole ring labeling). Track metabolites via LC-HRMS with isotopic pattern filtering. ’s emphasis on experimental autonomy aligns with iterative protocol refinement .
Key Considerations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
